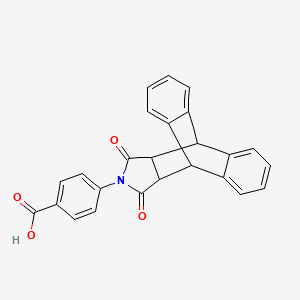

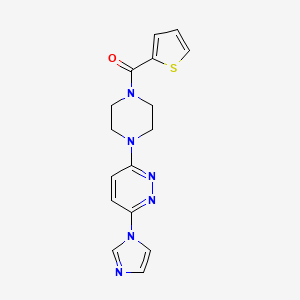

N-(4-Carboxyphenyl)-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboximide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of anthracene, which is a polycyclic aromatic hydrocarbon. Anthracene derivatives are often used in dyes, pigments, and in the production of certain types of plastics .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would likely include an anthracene core with carboxyphenyl groups attached. These groups could potentially influence the compound’s physical and chemical properties .Chemical Reactions Analysis

Anthracene and its derivatives can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions. The specific reactions that this compound might undergo would depend on the exact structure and conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the presence of functional groups, and the overall charge distribution .Wissenschaftliche Forschungsanwendungen

Stereo-Specific Synthesis

Sanhes et al. (2008) described the stereo-specific synthesis of hydroanthracene-dicarboximides, highlighting the selective hydrogenation process that produces stereo-selective compounds. This process is significant for generating specific stereochemistries in complex molecules, demonstrating the compound's relevance in synthetic organic chemistry (Sanhes, Favier, Saffon, Teuma, & Gómez, 2008).

Resolution of C2-symmetric Compounds

Ramanathan and Periasamy (1998) explored the resolution of C2-symmetric 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid using (S)-proline, achieving high enantiomeric excess. This study contributes to the field of chiral chemistry, where the resolution of enantiomers is crucial for applications in pharmaceuticals and materials science (Ramanathan & Periasamy, 1998).

Gas Permeation Properties

Ma and Pinnau (2018) investigated the gas permeation properties of microporous ethanoanthracene-based polyimides, revealing their high gas permeabilities and selectivities. This research is significant for the development of new materials for gas separation technologies, showcasing the utility of ethanoanthracene derivatives in engineering applications (Ma & Pinnau, 2018).

Polyamidation Reaction

Rafiee (2015) detailed a novel polyamidation reaction involving an aromatic dicarboxylic acid monomer derived from ethanoanthracene, demonstrating a microwave-assisted synthesis of optically active and thermally stable polyamides. This study highlights the compound's relevance in polymer chemistry, particularly for creating high-performance polymers with unique optical and thermal properties (Rafiee, 2015).

Synthesis of Aromatic Polyamides

Mallakpour and Rafiee (2009) reported the expeditious synthesis of novel aromatic polyamides from ethanoanthracene-derived diacid monomers using microwave-assisted polycondensation. This research underscores the efficiency of microwave synthesis in polymer science, offering a faster and cleaner alternative to conventional methods (Mallakpour & Rafiee, 2009).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17NO4/c27-23-21-19-15-5-1-2-6-16(15)20(18-8-4-3-7-17(18)19)22(21)24(28)26(23)14-11-9-13(10-12-14)25(29)30/h1-12,19-22H,(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFQFDOUGEWNQKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)N(C4=O)C6=CC=C(C=C6)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-amino-N-(2,4-dimethoxyphenyl)-1-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2824619.png)

![5-[1-(2,2,2-Trifluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2824623.png)

![{1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidin-2-yl}methanol](/img/structure/B2824624.png)

![2-methyl-N-[[1-[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]piperidin-3-yl]methyl]propanamide](/img/structure/B2824630.png)

![N-ethyl-5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2824632.png)

![4-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2824634.png)

![(5E)-3-[(4-tert-butylphenyl)methyl]-5-{[3-(trifluoromethyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B2824641.png)